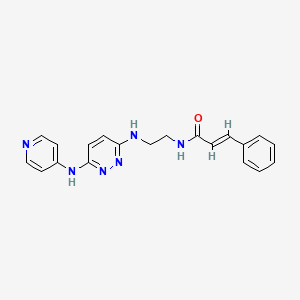

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide

Descripción

N-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide is a structurally complex molecule featuring a pyridazine core substituted with a pyridin-4-ylamino group at position 6 and a cinnamamide moiety linked via a 2-aminoethyl chain. This compound integrates heterocyclic and amide functionalities, which are common in pharmacologically active agents targeting enzymes or receptors. The pyridazine ring may contribute to planar aromatic interactions, while the cinnamamide group could enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets .

Propiedades

IUPAC Name |

(E)-3-phenyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O/c27-20(9-6-16-4-2-1-3-5-16)23-15-14-22-18-7-8-19(26-25-18)24-17-10-12-21-13-11-17/h1-13H,14-15H2,(H,22,25)(H,23,27)(H,21,24,26)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFLLKMHHIPCOT-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide typically involves multi-step organic reactions One common approach starts with the preparation of the pyridazine core, which is then functionalized with a pyridine group

-

Step 1: Synthesis of Pyridazine Core

Reagents: Hydrazine hydrate, 1,4-diketone

Conditions: Reflux in ethanol

Reaction: Formation of pyridazine ring through cyclization

-

Step 2: Functionalization with Pyridine

Reagents: Pyridine-4-amine, coupling agent (e.g., EDC, DCC)

Conditions: Room temperature, inert atmosphere

Reaction: Coupling reaction to attach pyridine to the pyridazine core

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyridazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution

Major Products

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of halogenated derivatives

Aplicaciones Científicas De Investigación

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Features

The following table summarizes key structural and synthetic attributes of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide and related compounds:

Key Observations:

- Core Heterocycles: The pyridazine core in the target compound differs from quinazolines (7n) and quinolines (patent compounds), which may alter binding modes due to ring size and electronic properties. Pyridazines are less common in drug design but offer distinct hydrogen-bonding capabilities .

- Synthetic Yields: Quinazoline derivatives like 7n achieve high yields (~80%), whereas acrylamides (e.g., 4212) may require more complex multi-step syntheses, as seen in –3 .

Actividad Biológica

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a cinnamide moiety, pyridazine, and pyridine rings, which contribute to its biological interactions. The molecular formula for N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide is , with a molecular weight of approximately 344.4 g/mol.

The biological activity of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may play roles in cellular signaling pathways. For instance, it may inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP), a critical second messenger involved in numerous physiological processes.

- Antiproliferative Activity : Studies have indicated that compounds similar to N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide exhibit significant cytotoxic effects against cancer cell lines. For example, related cinnamide derivatives have demonstrated IC50 values in the micromolar range against HepG2 liver cancer cells .

- Apoptosis Induction : The compound may induce apoptosis in cancer cells through intrinsic pathways by modulating the expression of apoptotic markers such as p53 and Bcl2. Increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic factors have been observed in treated cells .

Anticancer Activity

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide has been evaluated for its anticancer properties:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 4.23 | Induction of apoptosis via intrinsic pathway |

| A549 | 5.59 | Cell cycle arrest at G1 phase |

These results suggest that the compound may serve as a promising candidate for developing new anticancer therapies.

Anti-inflammatory Activity

In addition to its anticancer properties, N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide exhibits anti-inflammatory effects. Compounds with similar structures have been reported to reduce inflammatory cytokine production and inhibit pathways associated with inflammation, making them potential candidates for treating conditions such as asthma and other inflammatory diseases.

Case Studies and Research Findings

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines have demonstrated that derivatives of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide possess potent cytotoxic effects. For example, a related compound showed an IC50 value of 4.23 µM against HepG2 cells, indicating strong antiproliferative activity .

- Mechanistic Studies : Research has indicated that the compound induces apoptosis through mitochondrial pathways, evidenced by decreased mitochondrial membrane potential (MMP) and increased early and late apoptotic ratios in treated cells .

- Pharmacological Potential : The structural features of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide suggest versatility in medicinal applications, including potential use as an anti-cancer agent and an anti-inflammatory drug .

Q & A

Basic: What are the recommended synthetic routes for N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaH) to introduce pyridazine or pyridine moieties .

- Step 2 : Condensation with cinnamoyl chloride or activated esters in the presence of coupling agents like HATU or DCC to form the amide bond .

- Step 3 : Purification via column chromatography or HPLC, followed by characterization using NMR and mass spectrometry .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require strict temperature control to avoid side reactions .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in heterocyclic substitutions .

- Temperature : Lower temperatures (0–25°C) reduce undesired polymerization during amide bond formation .

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, particularly for aromatic systems (pyridazine, cinnamamide) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- HPLC : Validates purity (>95%) and monitors reaction progress .

Advanced: How can overlapping NMR signals be resolved for structural confirmation?

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns quaternary carbons in congested spectral regions .

- Deuterated solvents : Reduce signal splitting (e.g., DMSO-d₆ for amide protons) .

- Variable-temperature NMR : Mitigates signal broadening caused by dynamic processes .

Basic: What biological targets are associated with this compound?

- Kinases : Pyridazine derivatives inhibit ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .

- Histone deacetylases (HDACs) : Cinnamamide moieties may modulate HDAC isoform selectivity (e.g., HDAC1-3) .

- Microbial enzymes : Triazole/pyridazine hybrids exhibit antibacterial activity via enzyme interference .

Advanced: How to design assays to evaluate kinase inhibition potency?

- Recombinant kinase assays : Use fluorescence polarization (FP) or TR-FRET to measure ATP competition .

- Cellular assays : Monitor phosphorylation status of downstream targets (e.g., ERK, Akt) via Western blot .

- IC₅₀ determination : Dose-response curves with 10-point dilutions (1 nM–10 µM) to quantify inhibition .

Basic: What are the solubility properties and formulation strategies for this compound?

- Solubility : Poor aqueous solubility; use DMSO stock solutions (10 mM) for in vitro studies .

- Formulation : Co-solvents (PEG 400, Cremophor EL) or liposomal encapsulation improve bioavailability for in vivo testing .

Advanced: How to address low oral bioavailability in pharmacokinetic studies?

- Prodrug strategies : Introduce phosphate esters or glycosides to enhance solubility .

- Nanoformulations : Encapsulate in PLGA nanoparticles or lipid-based carriers to prolong half-life .

- Metabolic stability : Evaluate CYP450 interactions using liver microsomes .

Basic: What storage conditions ensure compound stability?

- Temperature : Store at –20°C in airtight, light-protected vials .

- Desiccants : Include silica gel to prevent hydrolysis of the amide bond .

- Long-term stability : Monitor via HPLC every 6 months for degradation products .

Advanced: How to analyze contradictory bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.